molecular formula C27H21N6Ti B14517109 1-phenylpyrazole;titanium(3+) CAS No. 62568-08-5

1-phenylpyrazole;titanium(3+)

Cat. No.: B14517109
CAS No.: 62568-08-5
M. Wt: 477.4 g/mol
InChI Key: QEPVVRINQFYMQC-UHFFFAOYSA-N
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Description

1-Phenylpyrazole;titanium(3+) is a compound that combines the structural features of 1-phenylpyrazole with a titanium(3+) ion. 1-Phenylpyrazole is a heterocyclic aromatic organic compound with a five-membered ring containing two nitrogen atoms. Titanium(3+) is a trivalent titanium ion, often used in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpyrazole can be synthesized through various methods, including the cyclization of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, ynones, and vinyl ketones . The reaction conditions often involve mild temperatures and the use of catalysts like silver or copper .

Industrial Production Methods

Industrial production of 1-phenylpyrazole typically involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The titanium(3+) ion can be introduced through coordination chemistry techniques, where titanium salts are reacted with 1-phenylpyrazole under controlled conditions to form the desired complex.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpyrazole;titanium(3+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: Reduction reactions can convert the titanium(3+) ion to titanium(2+).

    Substitution: The phenyl group or the nitrogen atoms in the pyrazole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(4+) complexes, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-phenylpyrazole;titanium(3+) involves its interaction with molecular targets through coordination bonds. The titanium(3+) ion can interact with various biological molecules, potentially disrupting their normal function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpyrazole: Lacks the titanium(3+) ion, making it less versatile in coordination chemistry.

    Titanium(3+) Complexes: Without the pyrazole ring, these complexes may have different reactivity and applications.

Uniqueness

1-Phenylpyrazole;titanium(3+) is unique due to the combination of the pyrazole ring and the titanium(3+) ion, providing a versatile platform for various chemical reactions and applications .

Properties

CAS No.

62568-08-5

Molecular Formula

C27H21N6Ti

Molecular Weight

477.4 g/mol

IUPAC Name

1-phenylpyrazole;titanium(3+)

InChI

InChI=1S/3C9H7N2.Ti/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3

InChI Key

QEPVVRINQFYMQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ti+3]

Origin of Product

United States

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